An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine
An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Fluoro-2-methyl-1H-indol-5-amine. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties
4-Fluoro-2-methyl-1H-indol-5-amine is a substituted indole derivative with a molecular formula of C₉H₉FN₂.[1][2][3] Its chemical structure features a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position of the indole ring. This specific substitution pattern imparts distinct physicochemical characteristics that are of interest in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1]
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FN₂ | [1][2][3] |
| Molecular Weight | 164.18 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Purity | 97-98% | [3] |
| Boiling Point | 343.671 °C | [1] |
| Density | 1.317 g/cm³ | [1] |
| Flash Point | 161.647 °C | [1] |
| InChI Key | OLSQELJCNPMVRU-UHFFFAOYSA-N | [3] |
| CAS Number | 398487-76-8 | [2][3] |
Spectroscopic Data
While specific experimental spectra for 4-Fluoro-2-methyl-1H-indol-5-amine are not widely available in the public domain, the expected spectroscopic features can be predicted based on its structure. These features are crucial for its identification and characterization.[1]
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, the methyl group protons, the amine protons, and the N-H proton of the indole. The fluorine atom is expected to cause splitting of adjacent proton signals. |
| ¹³C NMR | Resonances for the nine carbon atoms in the molecule. The carbon atom attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF). |
| ¹⁹F NMR | A single resonance, with a chemical shift indicative of the electronic environment of the fluorine atom on the aromatic ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and indole), C-H stretching (aromatic and methyl), C=C stretching (aromatic), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (m/z ≈ 164.0750), which would aid in confirming its molecular formula. |
Synthesis Methodology
The synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine can be approached through established methods for indole ring formation. A potential and widely used method is the Fischer indole synthesis .
Experimental Protocol: Fischer Indole Synthesis (Proposed)
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and would require optimization for the specific target molecule.
Materials:
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(4-Fluoro-5-nitrophenyl)hydrazine hydrochloride
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Acetone
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Anhydrous acid catalyst (e.g., zinc chloride, polyphosphoric acid, or Amberlyst-15)
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Suitable solvent (e.g., ethanol, acetic acid, or toluene)
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Sodium bicarbonate solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Hydrazone Formation:
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Dissolve (4-Fluoro-5-nitrophenyl)hydrazine hydrochloride in a suitable solvent like ethanol.
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Add an equimolar amount of acetone to the solution.
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Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Indolization:
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To the hydrazone mixture, add the acid catalyst (e.g., a catalytic amount of zinc chloride or polyphosphoric acid).
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Heat the reaction mixture to reflux for several hours. The optimal reaction time and temperature will need to be determined experimentally. Monitor the reaction by TLC until the starting material is consumed.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the intermediate, 4-Fluoro-2-methyl-5-nitro-1H-indole.
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Reduction of the Nitro Group:
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Dissolve the 4-Fluoro-2-methyl-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
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For the tin(II) chloride reduction, basify the reaction mixture with a sodium hydroxide solution and extract the product with ethyl acetate. For catalytic hydrogenation, filter the catalyst and concentrate the filtrate.
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Purify the crude product by column chromatography to yield 4-Fluoro-2-methyl-1H-indol-5-amine.
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Below is a conceptual workflow for the proposed synthesis.
Caption: Proposed synthetic workflow for 4-Fluoro-2-methyl-1H-indol-5-amine.
Potential Biological Activity and Signaling Pathways
The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds, including many approved drugs. The specific substitution pattern of 4-Fluoro-2-methyl-1H-indol-5-amine makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]
Role in Kinase Inhibitor Development
The indole nucleus is a common feature in many kinase inhibitors , a critical class of drugs for treating cancer and other diseases.[1] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of various pathologies.
A generalized signaling pathway involving a receptor tyrosine kinase (RTK) that could potentially be targeted by inhibitors derived from this indole scaffold is depicted below.
Caption: Generalized RTK signaling pathway and point of inhibition.
Conclusion
4-Fluoro-2-methyl-1H-indol-5-amine represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Its unique substitution pattern offers opportunities for synthetic modification to optimize biological activity and pharmacokinetic properties. Further research into the synthesis of derivatives and their evaluation in various biological assays is warranted to fully explore the therapeutic potential of this compound.
